Tetrahydro-2-furanylmethyl 3-bromobenzoate
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Overview
Description
Tetrahydro-2-furanylmethyl 3-bromobenzoate is an organic compound with a unique structure that combines a tetrahydrofuran ring with a brominated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furanylmethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form a lactone under specific conditions.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of 3-aminobenzoate derivatives.
Reduction: Formation of tetrahydro-2-furanylmethyl 3-hydroxybenzoate.
Oxidation: Formation of lactone derivatives.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-2-furanylmethyl 3-bromobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromobenzoate: Similar structure but lacks the tetrahydrofuran ring.
Ethyl 3-bromobenzoate: Similar structure with an ethyl ester instead of the tetrahydrofuran ring.
3-Bromobenzoic acid: The parent acid form without esterification.
Uniqueness
Tetrahydro-2-furanylmethyl 3-bromobenzoate is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical properties and reactivity compared to its simpler analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H13BrO3 |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-bromobenzoate |
InChI |
InChI=1S/C12H13BrO3/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11H,2,5-6,8H2 |
InChI Key |
WQWPBEAIPJZVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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